Piperidone hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

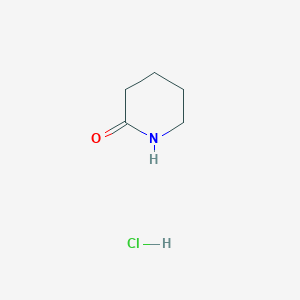

Piperidone hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

- Intermediate for Drug Synthesis

-

Anticancer and Antimicrobial Agents

- Piperidone derivatives have shown promising results in anticancer therapies, particularly against resistant strains of cancer cells . Research indicates that certain piperidone derivatives exhibit significant inhibition of cell growth in various cancer models .

- The antimicrobial properties of piperidone derivatives are being explored for their efficacy against bacterial and fungal infections .

- Neuropharmacological Effects

Chemical Synthesis Applications

Piperidone hydrochloride plays a crucial role as an intermediate in organic synthesis:

- Synthesis of Novel Compounds : It is utilized to create new piperidine derivatives with diverse pharmacological activities. Recent studies have focused on modifying the piperidine structure to enhance biological activity against various targets .

- Nanotechnology : The compound's rigid structure has been explored for applications in nanotechnology, particularly in developing water-soluble oligopiperidines for biomedical uses .

Data Table: Applications of this compound

Case Studies

-

Anticancer Research

A study published in the International Journal of Novel Research and Development explored the anticancer effects of various piperidine derivatives. The results indicated that specific modifications to the piperidine structure led to enhanced cytotoxicity against cancer cell lines, highlighting the potential for developing new therapeutic agents from piperidone derivatives . -

Neuropharmacological Study

Research conducted at the University of Hertfordshire demonstrated that certain piperidine derivatives exhibited significant neuroprotective effects and could potentially be developed into treatments for neurodegenerative diseases like Alzheimer's. The study emphasized the importance of structural modifications in enhancing pharmacological activity . -

Synthetic Methodologies

Innovative synthetic approaches utilizing 4-piperidone hydrochloride as a starting material have been documented, showcasing its role in creating complex organic molecules with potential therapeutic applications. These methodologies are crucial for advancing drug discovery processes .

化学反応の分析

Alkylation and Arylation

Piperidone hydrochloride undergoes N-alkylation with alkyl/aryl halides. For example, Ullmann condensations with aryl halides yield bipiperidine derivatives (Sciencemadness Forum) .

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Piperidone HCl | Aryl halides | Cu catalyst, 80–100°C | N-Arylpiperidines |

| 4-Piperidone HCl | Benzyl bromide | K₂CO₃, DMSO, 25°C | N-Benzyl-4-piperidone |

Mechanistic Insight :

-

SN2 nucleophilic substitution dominates in polar aprotic solvents .

-

Reductive amination with aldehydes (e.g., phenylacetaldehyde) forms tertiary amines via imine intermediates .

Acylation Reactions

Acylation with reagents like acryloyl chloride introduces functional groups for drug discovery (PMC Tumor-Selective Toxicity) .

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acryloyl chloride | THF, 45°C, 2–3 hrs | N-Acryloylpiperidone | Anticancer agents |

| Benzyl chloroformate | Methanol, 25°C | N-Cbz-protected piperidone | Peptide synthesis |

Yield Optimization :

Condensation Reactions

This compound participates in Knoevenagel condensations and aldol reactions, forming α,β-unsaturated ketones for bioactive molecules .

| Reaction Type | Conditions | Catalyst | Key Intermediate |

|---|---|---|---|

| Knoevenagel | Methanol, 25°C | Piperidine | Iminium ion |

| Aldol Condensation | Ethanol, reflux | HCl | Benzylidene-piperidones |

Mechanistic Notes :

-

Piperidine catalyzes iminium ion formation, lowering the elimination barrier (ΔG‡ = 13.7 kcal/mol) .

-

Electron-withdrawing substituents (e.g., -F, -Cl) enhance electrophilicity in benzylidene derivatives .

Decarboxylation and Cyclization

Decarboxylation of intermediates under acidic conditions yields piperidone derivatives (Patent CN102070513A) .

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 1-Benzyl-4-piperidone | HCl (5–7 M), 80–100°C | 4-Piperidone HCl | 64% |

Applications :

Reductive Amination

Sodium triacetoxyborohydride (STAB) facilitates reductive amination with aldehydes, forming N-alkylpiperidines (Wiley-VCH) .

| Aldehyde | Reducing Agent | Conditions | Yield |

|---|---|---|---|

| Phenylacetaldehyde | STAB | 1,2-Dichloroethane, 25°C | 90% |

Advantage :

Intramolecular Cyclization

Piperidone derivatives undergo cyclization to form fused-ring systems (PMC Piperidine Derivatives) .

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| 4-Piperidone oxime | POCl₃, 80°C | 1,4-Diazepines | Neurological drugs |

Mechanism :

特性

CAS番号 |

5174-67-4 |

|---|---|

分子式 |

C5H10ClNO |

分子量 |

135.59 g/mol |

IUPAC名 |

piperidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c7-5-3-1-2-4-6-5;/h1-4H2,(H,6,7);1H |

InChIキー |

XESLSYPFOYZAPG-UHFFFAOYSA-N |

正規SMILES |

C1CCNC(=O)C1.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。